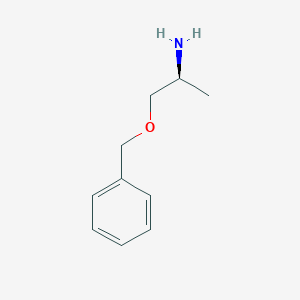

(2S)-1-(benzyloxy)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUZZQIAJWNRAQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-85-4 | |

| Record name | (2S)-1-(benzyloxy)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereoselective Synthesis of 2s 1 Benzyloxy Propan 2 Amine

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient and atom-economical route to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Enantioselective Organocatalysis for (2S)-1-(benzyloxy)propan-2-amine Precursors

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.gov For the synthesis of precursors to this compound, various organocatalytic strategies can be envisioned. For instance, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one can be achieved using a chiral catalyst. researchgate.net One study reported the use of a chiral pseudoephedrine catalyst in an aqueous medium for this transformation, yielding products with high diastereomeric excess. researchgate.net

Another approach involves the asymmetric aldol (B89426) reaction of aldehydes. caltech.edu Proline and its derivatives have been shown to be effective catalysts for the direct aldol reaction between aldehydes, which can generate precursors to chiral amino alcohols. caltech.edu Furthermore, bifunctional organocatalysts, such as those incorporating thiourea (B124793) or squaramide moieties, can activate substrates through hydrogen bonding, enabling highly enantioselective transformations. beilstein-journals.org These catalysts could be applied to the synthesis of precursors for this compound.

Chiral Transition Metal-Catalyzed Asymmetric Hydrogenation and Amination

Transition metal catalysis provides a robust platform for asymmetric synthesis. The asymmetric hydrogenation of a suitable prochiral ketone or imine precursor is a direct and efficient method for establishing the stereocenter in this compound. Chiral phosphine (B1218219) ligands, often in complex with rhodium, ruthenium, or iridium, are commonly employed for the asymmetric hydrogenation of ketones. nih.gov For example, (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands have been successfully used in the asymmetric hydrogenation of acetophenones with good activity and enantioselectivity. nih.gov

Asymmetric reductive amination of a ketone precursor, such as 1-(benzyloxy)propan-2-one, is another powerful strategy. This can be achieved using a chiral catalyst and a suitable amine source. Recent advancements have shown that secondary amines can be effective coupling partners in direct catalytic asymmetric reductive amination, a previously challenging transformation. rsc.org

Biocatalytic Transformations and Enzyme-Mediated Synthesis of this compound

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Transaminases are particularly well-suited for the synthesis of chiral amines. google.com In a biocatalytic approach, a prochiral ketone like methoxyacetone (B41198) can be converted to the corresponding chiral amine, (S)-1-methoxy-2-aminopropane, using a transaminase with an amine donor such as 2-aminopropane. google.com This intermediate can then be readily converted to this compound. One patented process describes the conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane with an enantiomeric excess (ee) of greater than 99% using a transaminase. google.com

Furthermore, redox-neutral two-enzyme cascades, employing an alcohol dehydrogenase and an amine dehydrogenase, have been developed for the asymmetric amination of racemic secondary alcohols to furnish enantiopure amines with high conversion and enantiomeric excess. researchgate.net

Chiral Auxiliary-Controlled Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com A variety of chiral auxiliaries are available, including oxazolidinones, pseudoephedrine, and sulfinamides. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine group. For instance, a chiral oxazolidinone can be acylated with a derivative of benzyloxypropanoic acid. Subsequent stereoselective reactions, such as alkylation or reduction, followed by removal of the auxiliary, would yield the desired chiral amine. Evans' oxazolidinone auxiliaries are particularly effective in directing aldol reactions and alkylations.

Another widely used class of chiral auxiliaries is based on tert-butanesulfinamide. yale.edu Condensation of a ketone with a chiral tert-butanesulfinamide affords a sulfinylimine, which can then undergo diastereoselective reduction or addition of a nucleophile. Subsequent removal of the sulfinyl group provides the chiral amine. yale.edu

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. tcichemicals.com L-Alanine, the (S)-enantiomer of alanine, is an ideal starting material for the synthesis of this compound due to its inherent chirality.

The synthesis can commence with the reduction of the carboxylic acid functionality of L-alanine or its ester derivatives to an alcohol, yielding L-alaninol ((S)-2-amino-1-propanol). google.com This transformation can be achieved using various reducing agents. Subsequently, the primary hydroxyl group of L-alaninol can be benzylated to afford this compound.

A patented process describes the preparation of L-alaninol from (S)-1-methoxy-2-propylamine, which itself can be derived from L-alanine. google.com This highlights the versatility of L-alanine as a chiral starting material.

Diastereomeric Resolution Techniques for Enantiomeric Enrichment of this compound

Diastereomeric resolution is a classical method for separating enantiomers. libretexts.org It involves reacting a racemic mixture of the target compound, in this case, (±)-1-(benzyloxy)propan-2-amine, with a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization or chromatography. libretexts.org

Chemoenzymatic Synthetic Pathways to this compound

The convergence of enzymatic catalysis and traditional organic chemistry, known as chemoenzymatic synthesis, offers powerful strategies for producing enantiopure compounds like this compound. mdpi.com These methods leverage the exquisite selectivity of enzymes to overcome challenges in stereocontrol that can be difficult to manage with purely chemical means.

A prominent chemoenzymatic approach for synthesizing chiral amines is the stereoselective amination of a prochiral ketone using transaminase (TA) enzymes. In the case of this compound, the synthesis starts with the corresponding ketone, 1-(benzyloxy)propan-2-one. An ω-transaminase (ω-TA) can then catalyze the transfer of an amino group from a suitable donor to the ketone, creating the desired (S)-chiral center with high enantiomeric excess.

The general reaction is as follows:

Figure 1: Transaminase-catalyzed synthesis of this compound.

Key components of this enzymatic process include:

The Enzyme: ω-Transaminases are widely used for the synthesis of chiral amines. They are classified based on the stereopreference of the product, with specific transaminases yielding the (S)-enantiomer.

The Amine Donor: A cheap and readily available amine, such as isopropylamine (B41738) or 2-aminopropane, is typically used in large excess to drive the reaction equilibrium towards the product. google.com The use of 2-aminopropane is advantageous as it generates acetone (B3395972) as a byproduct, which is volatile and easily removed. google.com

Reaction Conditions: These reactions are often performed in aqueous buffer systems under mild temperature and pH conditions, which aligns with the principles of green chemistry.

Researchers have focused on improving the practical application of these enzymes through techniques like enzyme immobilization. Immobilizing a transaminase on a solid support, such as a zeolite, can enhance its stability, particularly its thermal stability, and allow for its reuse over multiple reaction cycles. csic.es This is a significant advantage in developing cost-effective and sustainable manufacturing processes. csic.es

The table below summarizes findings from research on chemoenzymatic amination for producing chiral amines, which are directly applicable to the synthesis of this compound.

| Enzyme System | Substrate | Amine Donor | Key Findings |

| ω-Transaminase (ATA) | Prochiral Ketones | Isopropylamine | Can be coupled with a preceding chemical step (e.g., aldol condensation) in a chemoenzymatic cascade. csic.es |

| Immobilized ω-Transaminase | Prochiral Ketones | Isopropylamine | Immobilization on a 2D zeolite (ITQ-2) enhances thermal stability and allows for enzyme reuse. csic.es |

| Transaminase | Methoxyacetone | 2-Aminopropane | Use of 2-aminopropane as an amine donor results in the formation of acetone, a commercially useful and easily removable byproduct. google.com |

Development of Novel Synthetic Routes and Process Intensification for this compound

Beyond chemoenzymatic methods, significant advances are being made in developing novel synthetic routes and applying process intensification principles to the production of chiral amines. Process intensification aims to create dramatically smaller, safer, and more efficient chemical processes. cetjournal.it A key enabling technology in this field is continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor. beilstein-journals.orgrsc.org

For the synthesis of this compound, transitioning from traditional batch reactors to continuous flow systems offers several advantages:

Enhanced Safety: Many synthetic steps can be highly exothermic. The high surface-area-to-volume ratio of microreactors or meso-scaled flow reactors allows for superior heat control, mitigating the risk of thermal runaways. beilstein-journals.org

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher conversions and yields, often in significantly shorter reaction times compared to batch processing. tue.nl

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger vessels, which can introduce new heat and mass transfer challenges, the system can be run for longer periods or multiple reactors can be operated in parallel. rsc.org

Automation and Integration: Flow systems can be integrated with in-line analysis and purification steps, creating a seamless, automated manufacturing process from starting materials to the final product. beilstein-journals.org

While specific literature detailing a full continuous flow synthesis of this compound is emerging, the principles have been successfully applied to the synthesis of other complex active pharmaceutical ingredients (APIs), demonstrating the viability of the approach. tue.nl For instance, multi-step syntheses of APIs like rufinamide (B1680269) have been successfully demonstrated in continuous flow, circumventing the need to isolate potentially unstable intermediates. tue.nl

The development of a continuous process for this compound could involve several intensified steps, such as the catalytic amination of 1-methoxy-2-propanol (B31579) followed by purification, which has been explored for structurally related compounds. google.com The use of packed-bed reactors containing immobilized catalysts or enzymes is another promising strategy for continuous production.

The table below outlines how process intensification principles can be applied to enhance the synthesis of chiral amines like this compound.

| Process Intensification Strategy | Application in Amine Synthesis | Potential Advantages |

| Continuous Flow Reactors | Performing amination or precursor synthesis in a microreactor or packed-bed reactor. | Superior heat and mass transfer, improved safety, shorter reaction times, ease of scalability. beilstein-journals.orgrsc.org |

| In-line Analysis/Purification | Integrating analytical techniques (e.g., IR, HPLC) and purification modules directly into the flow path. | Real-time reaction monitoring and control, reduced workup steps, higher purity of the final product. beilstein-journals.org |

| Immobilized Catalysts/Enzymes | Using a solid-supported catalyst or an immobilized enzyme (e.g., transaminase) in a packed-bed reactor. | Simplifies catalyst separation and reuse, enables continuous operation, improves process sustainability. csic.es |

| Telescoped Reactions | Combining multiple synthetic steps into a single, continuous flow sequence without isolating intermediates. | Reduces processing time, solvent waste, and manual handling; increases overall efficiency. tue.nl |

By embracing these advanced chemoenzymatic and process-intensified methodologies, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Reactivity and Stereospecific Transformations of 2s 1 Benzyloxy Propan 2 Amine

Functionalization Reactions at the Amine Moiety of (2S)-1-(benzyloxy)propan-2-amine

The primary amine group in this compound is a key site for various functionalization reactions, enabling the synthesis of a diverse array of derivatives.

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in peptide synthesis and the development of pharmacologically active molecules.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acylated derivatives. For instance, the reaction of this compound with an appropriate acid chloride can yield a variety of amide products.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. A notable example involves the reaction with p-toluenesulfonyl chloride to yield N-(p-toluenesulfonyl)-(2S)-1-(benzyloxy)propan-2-amine.

These reactions are typically high-yielding and proceed with retention of the stereochemical integrity at the chiral center.

N-Alkylation and Reductive Amination Protocols

The introduction of alkyl groups onto the nitrogen atom can be achieved through N-alkylation or reductive amination protocols. masterorganicchemistry.com

N-Alkylation: Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. masterorganicchemistry.com However, under carefully controlled conditions, mono-alkylation can be achieved.

Reductive Amination: A more controlled and widely used method is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method offers a high degree of control and is applicable to a wide range of aldehydes and ketones, allowing for the synthesis of a diverse library of N-alkylated derivatives. For example, the reaction of this compound with an aldehyde in the presence of a suitable reducing agent can introduce various alkyl or arylalkyl substituents. purdue.edu

Interactive Table: Examples of Reductive Amination Reactions

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product |

| This compound | Formaldehyde | NaBH₃CN | (2S)-N-methyl-1-(benzyloxy)propan-2-amine |

| This compound | Acetone (B3395972) | NaBH(OAc)₃ | (2S)-N-isopropyl-1-(benzyloxy)propan-2-amine |

| This compound | Benzaldehyde | NaBH₄ | (2S)-N-benzyl-1-(benzyloxy)propan-2-amine |

Formation of Imines, Enamines, and Related Nitrogen-Containing Heterocycles

The primary amine of this compound can participate in condensation reactions with carbonyl compounds to form imines. These imines are versatile intermediates that can be further transformed. While primary amines typically form imines, secondary amines react with aldehydes or ketones to yield enamines. youtube.com The formation of enamines from this compound would first require its conversion to a secondary amine via N-alkylation.

The resulting imines and enamines can undergo various cyclization reactions to construct a wide range of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. beilstein-journals.orgorganic-chemistry.orgrsc.org For instance, imines derived from this chiral amine can be used in asymmetric synthesis to produce chiral heterocycles. beilstein-journals.org The synthesis of various nitrogen-containing heterocycles like pyridines, pyrazines, and indoles often involves the use of such amine derivatives as key synthons. rsc.org

Chemical Modifications of the Benzyloxy Ether Group in this compound

The benzyloxy group serves as a protecting group for the primary alcohol functionality. Its removal is often a crucial step in the final stages of a synthetic sequence to unmask the hydroxyl group for further reactions or to obtain the final target molecule.

Selective Cleavage and Deprotection Strategies

The cleavage of benzyl (B1604629) ethers can be accomplished under various conditions, offering flexibility in synthetic design. organic-chemistry.org

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be employed for debenzylation. organic-chemistry.org

Catalytic Hydrogenolysis and Hydrogen Transfer Reactions

The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org

Catalytic Hydrogenolysis: This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds cleanly to yield the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and compatible with a wide range of functional groups.

Hydrogen Transfer Reactions: In cases where the use of gaseous hydrogen is not desirable or when other reducible functional groups are present, hydrogen transfer reactions provide a valuable alternative. organic-chemistry.org In this method, a hydrogen donor, such as 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate, is used in conjunction with a palladium catalyst. organic-chemistry.org This technique allows for the selective removal of the benzyl group under milder conditions. Recent research has also explored electrochemical methods for 1,2-hydrogen atom transfer functionalizations, which can be relevant for related structures. rsc.org

Interactive Table: Deprotection of Benzyl Ethers

| Protected Compound | Reagents | Product | Byproduct |

| This compound | H₂, Pd/C | (2S)-2-aminopropan-1-ol | Toluene |

| This compound | 1,4-Cyclohexadiene, Pd/C | (2S)-2-aminopropan-1-ol | Benzene |

Functional Group Interconversions on the Aromatic Ring

The benzyl group in this compound contains a phenyl ring that can, in principle, undergo electrophilic aromatic substitution reactions. While specific literature detailing these transformations on this particular substrate is sparse, the reactivity of the aromatic ring is a key feature for potential molecular elaboration. The benzyloxy group is an ortho-, para-directing group, meaning that electrophilic substitution would be expected to occur at the positions ortho and para to the benzylic ether linkage.

Potential functionalization reactions on the aromatic ring include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. This functionalization opens up further synthetic possibilities, as the nitro group can be reduced to an amine, which can then be diazotized to introduce a variety of other functional groups.

Halogenation: The aromatic ring can be halogenated (e.g., with Br2, Cl2) in the presence of a Lewis acid catalyst. The resulting aryl halides are versatile intermediates, for instance in palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. This can be used to build more complex carbon skeletons.

It is important to note that the reaction conditions for these transformations would need to be carefully chosen to avoid side reactions, such as the cleavage of the benzyl ether. The primary amine group would likely require protection, for example as a carbamate, prior to performing electrophilic aromatic substitution to prevent its reaction with the electrophiles. The choice of protecting group and the specific reaction conditions would be crucial for achieving the desired functionalization of the aromatic ring while preserving the rest of the molecule's structure.

Derivatization for Advanced Analytical and Structural Characterization (e.g., X-ray Crystallography)

The determination of the absolute configuration and the detailed three-dimensional structure of chiral molecules is crucial in many areas of chemistry, particularly in medicinal chemistry. X-ray crystallography is the definitive method for this purpose. However, obtaining single crystals of sufficient quality can be challenging, especially for low molecular weight amines which are often oils or low-melting solids.

Derivatization of this compound can be employed to introduce functional groups that promote crystallization. The formation of amides and ureas are common strategies to increase the melting point and introduce hydrogen bonding motifs that facilitate the formation of a well-ordered crystal lattice.

Amide Formation:

The primary amine of this compound can be readily reacted with a variety of acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form stable, crystalline amides. The choice of the acylating agent can be tailored to introduce rigid aromatic groups, which can further aid in crystallization through π-π stacking interactions.

Urea (B33335) Formation:

Reaction of the primary amine with an isocyanate leads to the formation of a urea derivative. Ureas are known to be highly crystalline due to the presence of strong hydrogen bond donors and acceptors. This makes them excellent candidates for X-ray crystallographic analysis.

The table below provides examples of potential derivatization reactions for crystallographic studies:

| Derivative Type | Reagent Example | Product Type | Potential for Crystallization |

| Amide | Benzoyl chloride | N-((2S)-1-(benzyloxy)propan-2-yl)benzamide | High, due to the rigid aromatic group and hydrogen bonding. |

| Urea | Phenyl isocyanate | 1-((2S)-1-(benzyloxy)propan-2-yl)-3-phenylurea | Very high, due to strong hydrogen bonding and potential for π-π stacking. |

By successfully obtaining and analyzing the crystal structure of a derivative, the absolute configuration of the original this compound can be unambiguously confirmed. This structural information is invaluable for understanding its reactivity and for the rational design of new chiral ligands, catalysts, and pharmaceutical agents.

Strategic Applications of 2s 1 Benzyloxy Propan 2 Amine As a Chiral Building Block

Utilization in the Asymmetric Synthesis of Complex Chiral Molecules

The inherent chirality of (2S)-1-(benzyloxy)propan-2-amine makes it an exemplary starting material for the asymmetric synthesis of a wide array of complex chiral molecules. Its primary amine functionality serves as a convenient handle for the introduction of diverse substituents through various chemical transformations, including amidation, alkylation, and reductive amination. The stereocenter at the C-2 position effectively directs the stereochemical outcome of subsequent reactions, enabling the diastereoselective formation of new stereogenic centers.

For instance, the amine can be acylated with a variety of carboxylic acids to form chiral amides. The resulting amides can then undergo further modifications, with the stereochemistry of the original building block influencing the spatial arrangement of newly introduced functional groups. This approach has been instrumental in the synthesis of chiral ligands and pharmaceutical intermediates where precise control of stereochemistry is paramount for biological activity.

Integration into Novel Molecular Scaffolds and Polymeric Frameworks

The bifunctional nature of This compound allows for its incorporation into a variety of molecular scaffolds and polymeric frameworks. The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyureas, while the benzyloxy group can be deprotected to reveal a primary alcohol. This orthogonal reactivity enables the creation of functionalized polymers with pendant chiral units.

These chiral-decorated polymers can find applications in areas such as chiral chromatography, where they can serve as the stationary phase for the separation of enantiomers, or as supports for catalysts in heterogeneous asymmetric catalysis. The ability to systematically modify the polymer backbone and the chiral side chains allows for the fine-tuning of the material's properties for specific applications.

Role in the Total Synthesis of Natural Products and Complex Synthetic Targets

While specific, high-profile examples of the use of This compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in numerous bioactive molecules. Its potential as a key fragment in a retrosynthetic analysis is significant. For example, the 1-benzyloxy-2-aminopropane substructure can be envisioned as a precursor to the side chains of various amino acid derivatives or as a component of more complex alkaloids and macrolides.

The strategic advantage of employing this building block lies in its ability to introduce a defined stereocenter early in a synthetic sequence, thereby simplifying the challenges associated with stereocontrol in later stages.

Precursor for the Development of Chiral Ligands and Organocatalysts in Asymmetric Reactions

One of the most powerful applications of This compound is its role as a precursor for the synthesis of chiral ligands and organocatalysts. The primary amine provides a versatile point of attachment for phosphine (B1218219) groups, leading to the formation of P,N-ligands. These ligands are highly effective in a variety of transition metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions.

The general synthetic route to such ligands often involves the reaction of the amine with a suitable phosphine-containing electrophile. The resulting ligand's stereochemistry, derived from the parent amine, plays a crucial role in inducing enantioselectivity in the catalyzed reaction.

Below is a representative table of chiral ligands that can be conceptually derived from This compound and their potential applications in asymmetric catalysis.

| Ligand Type | General Structure | Potential Asymmetric Reaction |

| Chiral Phosphine-Amine (P,N) | R₂P-NH-CH(CH₃)CH₂OBn | Asymmetric Hydrogenation |

| Chiral Diamine | R'HN-CH(CH₃)CH₂OBn | Asymmetric Transfer Hydrogenation |

| Chiral Schiff Base | R''=N-CH(CH₃)CH₂OBn | Asymmetric Cyanohydrin Synthesis |

Furthermore, the amine functionality itself can act as a key component of chiral organocatalysts. For instance, it can be incorporated into thiourea (B124793) or squaramide-based catalysts, where it can participate in hydrogen bonding interactions to control the stereochemical outcome of a reaction.

Contributions to Retrosynthetic Design and Target-Oriented Synthesis

In the realm of retrosynthetic analysis, This compound represents a valuable chiral synthon. When planning the synthesis of a complex target molecule containing a 1,2-amino alcohol or a related structural motif, this building block offers a straightforward and stereochemically defined starting point.

The key disconnections in a retrosynthetic plan that would lead back to this chiral amine often involve C-N bond formations. For example, a target molecule containing a substituted amine can be disconnected to reveal This compound and a suitable electrophile. This strategy simplifies the synthetic challenge by sourcing the chirality from a commercially available and well-defined starting material.

The following table illustrates a conceptual retrosynthetic analysis for a hypothetical chiral target molecule.

| Target Moiety | Retrosynthetic Disconnection | Key Precursors |

| Chiral β-Amino Alcohol | C-N bond formation | This compound , Aldehyde/Ketone |

| Chiral Amide Side Chain | Amide bond formation | This compound , Carboxylic Acid |

| Chiral Ligand | P-N bond formation | This compound , Chlorodiphenylphosphine |

Computational and Mechanistic Investigations Pertaining to 2s 1 Benzyloxy Propan 2 Amine

Conformational Analysis and Stereoelectronic Effects of (2S)-1-(benzyloxy)propan-2-amine

The biological activity and reactivity of a chiral molecule like this compound are intrinsically linked to its preferred three-dimensional conformations. Conformational analysis, through computational methods, allows for the identification of stable conformers and the energetic barriers between them. Methods such as molecular mechanics and quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule.

For this compound, the key rotatable bonds are the C-O bond of the benzyloxy group, the C-C bond of the propan-2-amine backbone, and the C-N bond. The interplay of steric hindrance between the bulky benzyl (B1604629) group and the amine group, along with intramolecular hydrogen bonding between the amine and the ether oxygen, dictates the conformational landscape.

Stereoelectronic effects, such as the gauche effect and hyperconjugation, also play a significant role in stabilizing certain conformations. For instance, the relative orientation of the nitrogen lone pair and the anti-bonding orbitals of adjacent C-C and C-O bonds can influence conformational preference and reactivity.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 178.5° | 62.1° | 0.00 | 65.2 |

| B | 65.3° | 175.4° | 1.25 | 15.8 |

| C | -68.9° | 59.8° | 2.10 | 5.1 |

| D | 179.1° | -60.5° | 0.85 | 23.9 |

Note: Data are hypothetical and for illustrative purposes, based on typical values from computational studies of similar molecules.

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This provides insights into the feasibility of a reaction pathway, the nature of the transition state, and the factors that control the reaction rate.

For reactions involving this compound, such as N-acylation, N-alkylation, or its use as a chiral auxiliary, DFT calculations can be used to model the reaction pathways. For example, in an N-acylation reaction, the model would detail the nucleophilic attack of the amine on the acylating agent, the formation of a tetrahedral intermediate, and the subsequent collapse to form the amide product. The calculated activation energies can help in understanding the reaction kinetics and optimizing reaction conditions.

Prediction and Rationalization of Stereoselectivity in Reactions of this compound

A primary application of chiral molecules like this compound is in asymmetric synthesis, where it can be used to control the stereochemical outcome of a reaction. Computational methods are highly effective in predicting and rationalizing the stereoselectivity observed in such reactions.

By modeling the transition states leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. According to transition state theory, the lower energy transition state will be more populated, leading to the major product. This energy difference can be used to predict the enantiomeric or diastereomeric excess of a reaction. For instance, when used as a chiral auxiliary, the benzyloxypropanamine moiety directs the approach of a reagent to one face of a prochiral substrate, and computational modeling can quantify the steric and electronic factors responsible for this facial discrimination.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reactivity

While quantum chemical calculations are powerful for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in the solution phase. ulisboa.pt MD simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time, providing a dynamic picture of the system. nsf.govnih.govscirp.org

For this compound, MD simulations can reveal how the solvent shell is structured around the molecule and how this solvation affects its conformational preferences and reactivity. For example, in a protic solvent, hydrogen bonding between the solvent and the amine and ether functionalities will be explicitly modeled. These simulations can also be used to calculate the potential of mean force for a reaction, providing a more realistic picture of the reaction energetics in solution compared to gas-phase calculations.

Table 2: Key Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average Solvent Accessible Surface Area (SASA) | 250 Ų |

| Radial Distribution Function (g(r)) of water around N | Peak at 2.8 Å |

| Radial Distribution Function (g(r)) of water around O | Peak at 2.9 Å |

Note: Data are hypothetical and for illustrative purposes, based on typical values from MD simulations of similar organic molecules in aqueous solution.

Theoretical Studies on Non-Covalent Interactions and Supramolecular Assembly Involving this compound

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking interactions, are crucial in determining the structure of molecular crystals and the formation of supramolecular assemblies. researchgate.net Theoretical methods can be used to quantify the strength and nature of these interactions.

These theoretical studies are not only important for understanding the crystal packing but also for designing new materials, such as co-crystals or gels, where this compound can be a key component in a larger supramolecular structure.

Future Perspectives and Emerging Research Avenues for 2s 1 Benzyloxy Propan 2 Amine

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The future synthesis of (2S)-1-(benzyloxy)propan-2-amine is increasingly steering towards green chemistry principles to minimize environmental impact. Research is anticipated to focus on methods that reduce solvent waste, energy consumption, and the use of hazardous reagents. A key area of development is the adoption of aqueous media for synthetic steps. Water-based organic synthesis is a promising green alternative to volatile organic solvents. For instance, related syntheses, such as the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one, have been successfully performed in aqueous media, suggesting a viable path for the synthesis of this compound and its derivatives researchgate.net.

Another significant trend is the use of energy-efficient technologies like microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and solvent volumes, leading to a more sustainable process researchgate.net. The application of this technology could streamline the synthesis of this compound precursors and derivatives, offering a faster and more environmentally friendly alternative to conventional heating methods researchgate.net. Future methodologies will likely combine these approaches, potentially using biocatalysis or chemocatalysis in aqueous systems under microwave conditions to create highly efficient and sustainable synthetic routes.

Exploration of Novel Catalytic Applications Beyond Current Scope in Asymmetric Synthesis

The inherent chirality and functional groups of this compound make it an attractive scaffold for the development of new chiral ligands and organocatalysts. While its precursor, 1-(benzyloxy)propan-2-one, is used in catalytic asymmetric Mannich reactions to produce optically active products researchgate.net, the amine derivative itself holds untapped potential.

Future research will likely explore the modification of the primary amine to create a new class of ligands for asymmetric metal catalysis. These ligands could be applied to a wide range of transformations, including asymmetric hydrogenations, C-C bond-forming reactions, and oxidations. Furthermore, the development of organocatalysts derived from this compound is a promising avenue. The chiral amine moiety can serve as the catalytic site, activating substrates through the formation of transient iminium or enamine intermediates, a cornerstone of many organocatalytic cycles. The exploration of these applications could lead to the discovery of novel, highly selective catalysts for the synthesis of complex chiral molecules researchgate.net.

Advances in Scaffold Diversification and Combinatorial Library Generation Utilizing this compound

This compound is a valuable starting material for generating diverse molecular scaffolds for drug discovery and chemical biology. Its primary amine and benzyloxy group provide two distinct points for chemical modification, enabling the creation of large combinatorial libraries.

A significant emerging application is its use as a bifunctional scaffold compatible with DNA-Encoded Library (DEL) technology anymole.com. By attaching a DNA tag to the molecule and then performing a series of chemical reactions at the amine or other reactive sites, vast libraries of unique compounds can be generated. These libraries can then be screened against biological targets to identify new drug leads. The structure of this compound is well-suited for this approach, as demonstrated by the development of related DEL-compatible scaffolds anymole.com. Research in this area will focus on expanding the types of chemical reactions used to diversify the scaffold, thereby increasing the chemical space that can be explored.

Table 1: Examples of Compound Library Types

| Library Type | Description | Potential Application with this compound |

| Diversity-Oriented | Aims to cover a broad range of chemical space with structurally diverse molecules. stanford.edunuvisan.com | The amine can be acylated, alkylated, or used in multicomponent reactions to generate a wide array of core structures. |

| Target-Focused | Designed with molecules that are predicted to bind to a specific biological target class, such as kinases. stanford.edu | Derivatives can be designed to mimic known kinase hinge-binding motifs or other pharmacophores. |

| Fragment Libraries | Consists of low molecular weight compounds that are screened for weak binding, with hits being optimized into more potent leads. stanford.edu | The core scaffold of this compound itself or its simple derivatives could be included in fragment screening collections. |

| DNA-Encoded Libraries (DEL) | Extremely large collections of compounds where each molecule is tagged with a unique DNA barcode for identification. anymole.com | The scaffold can be incorporated as a building block in DEL synthesis, allowing for massive parallel synthesis and screening. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The generation of large chemical libraries based on the this compound scaffold necessitates the use of automated synthesis and high-throughput experimentation (HTE). These platforms are crucial for rapidly synthesizing, purifying, and screening thousands of compounds.

Continuous flow synthesis is one such automated technology that is well-suited for library production nih.gov. In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction conditions and enabling the rapid synthesis of analogues by simply varying the input building blocks. This method has been successfully used to create libraries of complex heterocyclic compounds and could be adapted for the derivatization of this compound nih.gov.

Once a library is synthesized, high-throughput screening (HTS) is employed to test the compounds for biological activity against a specific target mdpi.com. HTS systems use robotics to automate the dispensing of compounds into assay plates and measure the biological response, allowing for the screening of millions of compounds in a short period nuvisan.com. The integration of automated synthesis with HTS creates a powerful workflow for discovering new bioactive molecules derived from the this compound core.

Table 2: Key Technologies in Modern Drug Discovery

| Technology | Role in Research | Relevance to this compound |

| Automated Flow Synthesis | Enables rapid and controlled production of compound libraries by continuously mixing reagents in a reactor. nih.govbeilstein-journals.org | Ideal for the rapid generation of a library of amides, ureas, or sulfonamides from the primary amine of the scaffold. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently, often reducing reaction times from hours to minutes. researchgate.net | Can accelerate the diversification of the scaffold, facilitating faster library synthesis. |

| High-Throughput Screening (HTS) | Employs robotics to rapidly screen large libraries of chemical compounds for activity against biological targets. mdpi.comku.edu | Essential for evaluating the biological potential of large combinatorial libraries derived from the scaffold. |

| Automated Liquid Handling | Robotic systems that accurately dispense and transfer small volumes of liquids, forming the backbone of HTS and library management. nuvisan.com | Crucial for preparing assay-ready plates from a stock library of this compound derivatives. |

Opportunities in the Rational Design of New Chiral Chemical Entities

The specific stereochemistry of this compound makes it an invaluable chiral building block for the rational design of new chemical entities (NCEs). Its structure provides a foundation upon which complex, three-dimensional molecules with defined stereochemistry can be built, a critical feature for achieving target specificity and reducing off-target effects in drug candidates.

Researchers can leverage the compound's stereocenter to synthesize enantiomerically pure molecules with potential pharmacological properties. For example, it can serve as a key fragment in the synthesis of novel α-functionalized β-amino acid derivatives or other complex amino alcohol structures, which are privileged motifs in medicinal chemistry jku.at. The amine group provides a reactive handle for peptide coupling or reductive amination, while the benzyl (B1604629) ether can be strategically removed later in the synthesis to reveal a primary alcohol for further functionalization. This strategic approach allows chemists to design and construct novel molecules with a high degree of structural and stereochemical control, paving the way for the discovery of new therapeutics mdpi.com.

Q & A

What are the optimal enzymatic methods for synthesizing enantiomerically pure (2S)-1-(benzyloxy)propan-2-amine?

Level: Basic

Methodological Answer:

Enantioselective synthesis of this compound can be achieved using transaminases or lipases. For example, transaminases catalyze the conversion of prochiral ketones to the corresponding (S)-amine enantiomers with high enantiomeric excess (91–99% ee) under optimized conditions (e.g., pH 7.5–8.5, 30–37°C, and NADP cofactor systems). Lipase-mediated kinetic resolution of racemic amines using ethyl methoxyacetate as an acyl donor can yield (S)-amines with >90% ee . Key parameters include substrate specificity, reaction time (e.g., 24–48 hours), and purification via column chromatography or recrystallization.

How does the stereochemistry of this compound influence its interaction with biological targets like nicotinic receptors?

Level: Advanced

Methodological Answer:

Stereochemistry critically impacts binding affinity and selectivity. For instance, (S)-enantiomers of structurally similar amines (e.g., MDMA analogues) show preferential binding to the α4β2 nicotinic receptor subtype due to spatial compatibility with the receptor’s chiral binding pocket. Computational docking studies, combined with competitive radioligand assays (e.g., H-epibatidine displacement), can quantify enantioselective interactions. Comparative studies of (2S) vs. (2R) configurations using circular dichroism (CD) and X-ray crystallography may reveal conformational disparities in receptor-ligand complexes .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Discrepancies often arise from variations in stereochemical purity, assay conditions, or target specificity. To address this:

- Validate enantiomeric purity : Use chiral HPLC or NMR with chiral shift reagents to confirm >98% ee .

- Standardize assays : Compare activities under identical conditions (e.g., cell lines, receptor isoforms, pH, and temperature).

- Cross-reference structural analogues : Analyze trends in substituent effects (e.g., benzyloxy vs. methoxy groups) using structure-activity relationship (SAR) models .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the benzyloxy group (δ 4.4–4.6 ppm for OCHPh) and amine protons (δ 1.2–1.5 ppm). Stereochemistry is verified via NOESY or COSY correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects impurities.

- Infrared (IR) Spectroscopy : Characteristic peaks for amine N-H stretches (~3300 cm) and ether C-O-C (~1250 cm) confirm functional groups .

What strategies are used to study the inhibition mechanisms of this compound analogues on enzymes like urokinase?

Level: Advanced

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants () and mode of inhibition (competitive/non-competitive) .

- Molecular dynamics simulations : Model ligand-enzyme interactions to identify key binding residues (e.g., hydrogen bonds with Ser in urokinase) .

- Site-directed mutagenesis : Validate computational predictions by testing inhibition against mutant enzymes (e.g., Ala substitutions in active sites) .

How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

Level: Advanced

Methodological Answer:

- Salt formation : Synthesize hydrochloride salts, which improve aqueous solubility (e.g., 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride) .

- PEGylation : Introduce polyethylene glycol (PEG) chains at the amine group via reductive amination.

- Prodrug strategies : Convert the amine to a water-soluble moiety (e.g., phosphate ester) that hydrolyzes in vivo .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Level: Basic

Methodological Answer:

- PubChem : Access experimental data on molecular weight (165.23 g/mol), SMILES (CC@@HN), and toxicity profiles .

- ChemAxon Suite : Calculate logP (lipophilicity), pKa, and solubility using MarvinSketch.

- SwissADME : Predict bioavailability, blood-brain barrier permeability, and metabolic stability .

How does the benzyloxy group in this compound influence its metabolic stability in vivo?

Level: Advanced

Methodological Answer:

The benzyloxy group is susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4), leading to demethylation or hydroxylation. To assess stability:

- Liver microsome assays : Monitor metabolite formation using LC-MS/MS.

- Isotopic labeling : Track C-labeled benzyloxy groups in pharmacokinetic studies.

- Structural modifications : Replace benzyloxy with bioisosteres (e.g., cyclopropylmethoxy) to reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.